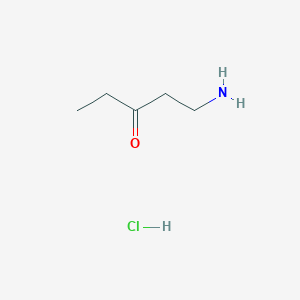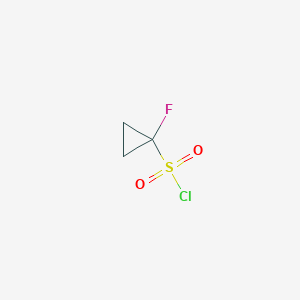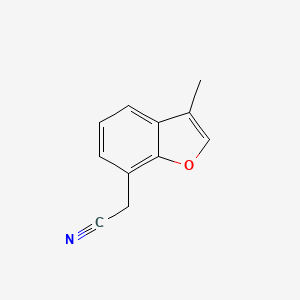
1-methyl-1-(3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1-(3-nitrophenyl)urea, also known as MNU, is an important organic compound used in a variety of scientific research applications. MNU’s unique chemical structure and properties make it an ideal candidate for a wide range of lab experiments and research studies.
Wissenschaftliche Forschungsanwendungen
1-methyl-1-(3-nitrophenyl)urea is used in a variety of scientific research applications, including cell culture studies, drug screening, and biochemical assays. It has been used to study the effects of DNA damage caused by radiation, and to investigate the role of nitric oxide in cellular processes. This compound has also been used to study the effects of nitric oxide on the cardiovascular system, and to investigate the role of nitric oxide in apoptosis.
Wirkmechanismus
1-methyl-1-(3-nitrophenyl)urea works by blocking the action of nitric oxide, a molecule that plays an important role in many biological processes. Nitric oxide is produced by cells in response to a variety of stimuli, such as hormones and neurotransmitters. This compound blocks the action of nitric oxide by binding to the nitric oxide receptor, preventing nitric oxide from binding to its target.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on cells and tissues. It has been shown to inhibit nitric oxide production, which can lead to reduced inflammation and oxidative stress. This compound also affects the activity of enzymes involved in the metabolism of nitric oxide, resulting in decreased levels of nitric oxide in the body. Additionally, this compound has been shown to reduce the activity of enzymes involved in the synthesis of nitric oxide, resulting in decreased levels of nitric oxide in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-methyl-1-(3-nitrophenyl)urea in laboratory experiments is its high solubility in aqueous solutions. This allows for easy preparation of solutions for use in cell culture studies and biochemical assays. However, this compound can be toxic to cells in high concentrations, so care must be taken to ensure that the concentration of this compound is not too high. Additionally, this compound has a relatively short shelf life, so it must be used within a few months of purchase.
Zukünftige Richtungen
The potential future directions of research involving 1-methyl-1-(3-nitrophenyl)urea include further investigation into its effects on nitric oxide metabolism, its role in apoptosis, and its potential as a therapeutic agent. Additionally, further research into the synthesis of this compound and its potential uses in drug screening and cell culture studies is warranted. Finally, this compound could be used to investigate the effects of nitric oxide on the cardiovascular system, and to study the role of nitric oxide in other biological processes.
Synthesemethoden
1-methyl-1-(3-nitrophenyl)urea can be synthesized by reacting methylurea with 3-nitrophenol in an acidic medium. The reaction is conducted in aqueous solution at a temperature of 80°C and a pH of 2.5. This reaction yields this compound with a yield of approximately 60%.
Eigenschaften
IUPAC Name |
1-methyl-1-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-10(8(9)12)6-3-2-4-7(5-6)11(13)14/h2-5H,1H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHSNFNOMNHMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)